molecular formula C15H26O2 B14163565 Bornyl valerate CAS No. 6189-76-0

Bornyl valerate

Cat. No.: B14163565
CAS No.: 6189-76-0
M. Wt: 238.37 g/mol
InChI Key: ILUAVCBOWYHFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornyl valerate is an organic compound belonging to the class of bicyclic monoterpenoids. It is known for its camphoraceous aroma and is used primarily in the flavor and fragrance industry. The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is also referred to by its IUPAC name, bornyl pentanoate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl valerate can be synthesized through the esterification of borneol with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and valeric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Bornyl valerate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form borneol and valeric acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and valeric acid.

    Reduction: Reduction of this compound can lead to the formation of borneol and valeric aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Oxidation: Borneol and valeric acid.

    Hydrolysis: Borneol and valeric acid.

    Reduction: Borneol and valeric aldehyde.

Scientific Research Applications

Bornyl valerate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of bornyl valerate involves its interaction with biological membranes. This compound is believed to enhance the permeability of cell membranes, facilitating the transport of other molecules across these barriers. This property makes it a valuable compound in drug delivery systems, particularly for targeting the central nervous system. The bornyl group is thought to induce loosening of the tight packing between epithelial cells, thereby increasing membrane permeability .

Comparison with Similar Compounds

Bornyl valerate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to enhance membrane permeability makes it particularly valuable in drug delivery research .

Properties

CAS No.

6189-76-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate

InChI

InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3

InChI Key

ILUAVCBOWYHFAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

136.00 °C. @ 12.00 mm Hg

density

0.957-0.963

physical_description

Colourless liquid;  Fruity, herbaceous-camphoraceous aroma

solubility

Soluble in oils, Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.